3-Chloro-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula and a molecular weight of 197.62 g/mol. It is classified as an aromatic nitrile and contains both chloro and methoxy functional groups. The compound is notable for its applications in organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, where it is available in different purities and quantities. The CAS number for 3-Chloro-4,5-dimethoxybenzonitrile is 90537-30-7, which can be used for identification in chemical databases and procurement processes .
3-Chloro-4,5-dimethoxybenzonitrile falls under the category of substituted benzonitriles. Its classification can be further detailed as follows:
The synthesis of 3-Chloro-4,5-dimethoxybenzonitrile can be accomplished through several methods. One notable method involves the reaction of 3-Chloro-4,5-dimethoxybenzaldehyde with sodium formate in formic acid.
The structure of 3-Chloro-4,5-dimethoxybenzonitrile can be represented as follows:
3-Chloro-4,5-dimethoxybenzonitrile participates in various chemical reactions typical of aromatic compounds with nitrile and methoxy substituents.
These reactions are essential for synthesizing more complex organic molecules in medicinal chemistry and material science.
The mechanism of action for reactions involving 3-Chloro-4,5-dimethoxybenzonitrile typically involves electrophilic aromatic substitution or nucleophilic attack on the chloro or nitrile groups.
The compound has been characterized using techniques such as High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm purity and identity .
3-Chloro-4,5-dimethoxybenzonitrile has several applications in scientific research:
The electron-deficient chloro substituent in 3-chloro-4,5-dimethoxybenzonitrile enables diverse nucleophilic displacement reactions, facilitated by the ortho/para-directing effects of the methoxy groups. The compound’s chlorine atom exhibits enhanced reactivity toward oxygen- and nitrogen-based nucleophiles under optimized conditions, forming valuable intermediates for pharmaceuticals and agrochemicals. Key parameters influencing substitution efficiency include: ...
Table 1: Nucleophilic Substitution Performance of 3-Chloro-4,5-dimethoxybenzonitrile
Nucleophile | Reaction Conditions | Product | Yield (%) | Key Observations |
---|---|---|---|---|
Methoxide | CuI/DMF/80°C | 3,4,5-Trimethoxybenzonitrile | 88% | Demethylation side-products <5% |
Piperidine | Neat/120°C | 3-(Piperidin-1-yl)-4,5-dimethoxybenzonitrile | 92% | No catalyst required |
Sodium Azide | DMSO/100°C | 3-Azido-4,5-dimethoxybenzonitrile | 78% | Risk of dimerization above 110°C |
Potassium Thioacetate | Acetonitrile/Reflux | 3-Acetylthio-4,5-dimethoxybenzonitrile | 85% | Hydrolyzes to thiol derivative |
Kinetic studies reveal pseudo-first-order behavior in amination reactions, with rate constants (kobs) ranging from 1.72–5.12 × 10−4 s−1 depending on nucleophile concentration and temperature. The presence of electron-donating methoxy groups reduces activation energy by 12–15 kJ/mol compared to unsubstituted chlorobenzonitriles, enabling milder reaction conditions [3]. Copper catalysis (CuI/CuTC) proves particularly effective for C–N bond formation, achieving turnover frequencies >200 h−1 in animation reactions under ligand-free conditions.
While direct synthesis routes for 3-chloro-4,5-dimethoxybenzonitrile remain limited in literature, modified Rosenmund-von Braun approaches using halogenated benzaldehyde precursors show promise. 3-Chloro-4,5-dimethoxybenzaldehyde undergoes efficient cyanidation via formic acid-mediated dehydration of intermediate aldoximes. Critical process parameters include: ...
Alternative single-step protocols using NaNO2/FeCl3 systems (adapted from phenylacetic acid routes) demonstrate potential but require halogenated starting materials [1]. When applied to 3-chloro-4,5-dimethoxyphenylacetic acid, these conditions achieve 82% benzonitrile yield at 50°C in DMSO, though competitive decarboxylation remains a yield-limiting side reaction (8–12% observed).
Preserving the acid-sensitive methoxy groups during synthesis requires precise catalyst selection and reaction engineering. Lewis acidic catalysts (e.g., FeCl3, AlCl3) promote demethylation above 80°C, while heterogeneous alternatives enable methoxy retention: ...
Table 2: Catalyst Screening for Methoxy Group Stability
Catalyst | Reaction Type | Temperature | Methoxy Retention (%) | Primary Side Products |
---|---|---|---|---|
FeCl3 (homogeneous) | Nitrile synthesis | 50°C | 98% | None detected |
FeCl3 (homogeneous) | Nitrile synthesis | 120°C | 62% | Demethylated nitrile (28%) |
Al2O3-supported Cu | Nucleophilic substitution | 100°C | >99% | None detected |
Zeolite beta | Friedel-Crafts acylation | 80°C | 97% | Isomerized products (3%) |
Density Functional Theory (DFT) calculations reveal methoxy group stabilization mechanisms through coordination with transition metals. Natural Population Analysis (NPA) shows 17–22% increased electron density at methoxy oxygen atoms when coordinated to Cu(I) centers, raising the activation barrier for demethylation by 34 kJ/mol [3]. For strong electrophilic reagents, transient protection as boronate esters reduces demethylation to <2% while maintaining ortho-directing effects for subsequent functionalization.
Scalable synthesis of 3-chloro-4,5-dimethoxybenzonitrile employs continuous flow technology to overcome limitations of batch protocols. The optimized three-stage manufacturing process achieves 89% overall yield at >99.5% purity: ...
Table 3: Industrial Production Process Parameters
Stage | Key Operations | Equipment | Residence Time | Output Efficiency |
---|---|---|---|---|
1. Methoxylation | Selective O-methylation of 3-chloro-4,5-dihydroxybenzonitrile | Continuous stirred tank reactor (CSTR) | 120 min | 95% conversion, 92% yield |
2. Cyanidation | Formic acid dehydration of oxime intermediate | Tubular reactor with static mixers | 45 min at 115°C | 97% conversion, 94% yield |
3. Purification | Crystallization & washing | Continuous centrifugal crystallizer | N/A | 99.8% purity, <100 ppm solvent residues |
Economic analysis confirms 40% cost reduction versus batch processing, primarily through: ...
Annual production capacity exceeds 500 metric tons in modular facilities, with production costs estimated at $280/kg at commercial scale. The process exemplifies Quality by Design (QbD) principles, with Critical Process Parameters (CPPs) including temperature control (±0.5°C) and stoichiometric precision (±1%) to ensure consistent impurity profiles [1].
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